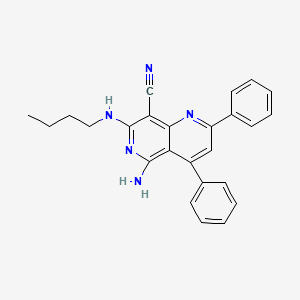![molecular formula C21H20ClNO B14180529 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine CAS No. 917807-78-4](/img/structure/B14180529.png)
4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a furan-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Substitution Reactions: The chlorophenyl and furan-phenyl groups can be introduced through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions such as Suzuki or Heck reactions can be employed to attach the aromatic groups to the piperidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the chlorophenyl group could yield phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry could investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound might find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine would depend on its specific interactions with biological targets. It could potentially interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)piperidine: Lacks the furan-phenyl group.
4-(4-Furan-3-yl)phenylpiperidine: Lacks the chlorophenyl group.
4-Phenylpiperidine: Lacks both the chlorophenyl and furan-phenyl groups.
Uniqueness
The presence of both the chlorophenyl and furan-phenyl groups in 4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine makes it unique, potentially offering a combination of properties not found in the simpler analogs.
Propiedades
Número CAS |
917807-78-4 |
|---|---|
Fórmula molecular |
C21H20ClNO |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine |
InChI |
InChI=1S/C21H20ClNO/c22-20-7-5-19(6-8-20)21(10-12-23-13-11-21)18-3-1-16(2-4-18)17-9-14-24-15-17/h1-9,14-15,23H,10-13H2 |
Clave InChI |
KQOBPHPNPYOBIX-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(C2=CC=C(C=C2)C3=COC=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
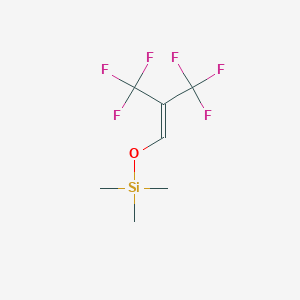
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
![9,9-Diethyl-2,7-bis[2-(4-nitrophenyl)ethenyl]-9H-fluorene](/img/structure/B14180482.png)

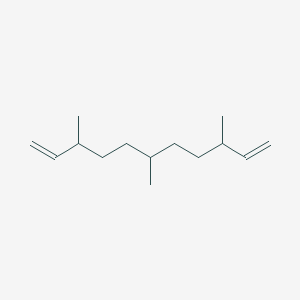
silane](/img/structure/B14180491.png)
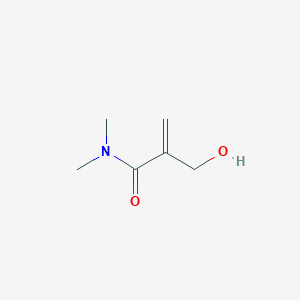
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)

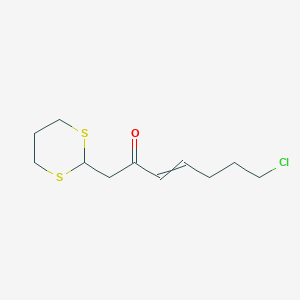

![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)
